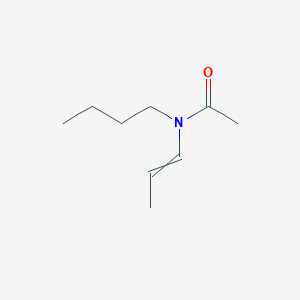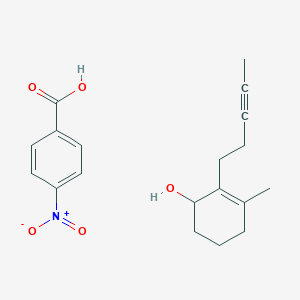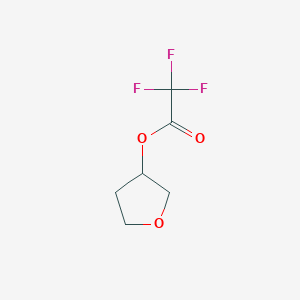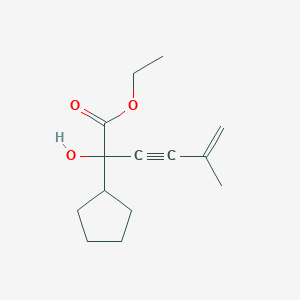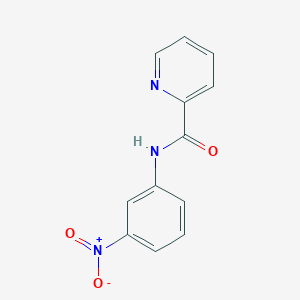![molecular formula C21H38N2OS4 B14364774 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol CAS No. 92463-26-8](/img/structure/B14364774.png)
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with bis[2-(methylsulfanyl)ethyl]amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis[(methylsulfanyl)methyl]phenol: Similar structure but lacks the bis[2-(methylsulfanyl)ethyl]amino groups.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Contains a similar methylsulfanyl group but has a different core structure.
Uniqueness
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92463-26-8 |
|---|---|
Fórmula molecular |
C21H38N2OS4 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
2,6-bis[[bis(2-methylsulfanylethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C21H38N2OS4/c1-18-14-19(16-22(6-10-25-2)7-11-26-3)21(24)20(15-18)17-23(8-12-27-4)9-13-28-5/h14-15,24H,6-13,16-17H2,1-5H3 |
Clave InChI |
AANHTBNOXVIRJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CN(CCSC)CCSC)O)CN(CCSC)CCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


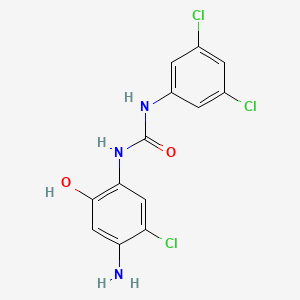
![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
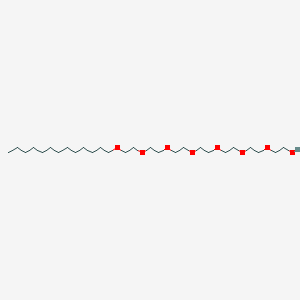

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
